molecular formula C24H30O6 B1671536 Eplerenone CAS No. 107724-20-9

Eplerenone

Numéro de catalogue B1671536
Numéro CAS: 107724-20-9
Poids moléculaire: 414.5 g/mol
Clé InChI: JUKPWJGBANNWMW-VWBFHTRKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eplerenone is a medication that belongs to the general class of medicines called antihypertensives . It is used alone or together with other medicines to treat high blood pressure (hypertension) and is also used to treat congestive heart failure (CHF) after a heart attack . Eplerenone is an aldosterone receptor antagonist used to improve survival of patients with symptomatic heart failure and to reduce blood pressure .


Synthesis Analysis

Eplerenone is synthesized from the compound 9, which is joined in a round-bottomed flask that fills the 90.0mL pyridine . The process involves adding 10.0mL phosphorus oxychloride under 0 ℃ in batches, and then allowing the reaction to occur at room temperature for 24 hours . The reaction mixture is poured into frozen water and then extracted using 3 * 200mL dichloromethane .


Molecular Structure Analysis

The molecular structures of the eight impurities, including the new (7β,11α,17α)-11-hydroxy- and (7α,11β,17α)-9,11-dichloroeplerenone related substances 12a and 13, were solved and refined using single-crystal X-ray diffraction (SCXRD) .


Chemical Reactions Analysis

Eplerenone is a BCS class II drug with poor oral absorption and is difficult to absorb in the body . The solid dispersions approach is the most practical and least expensive method to increase the solubility and dissolution rate of poorly water-soluble eplerenone .


Physical And Chemical Properties Analysis

Eplerenone is a potassium-sparing diuretic of aldosterone antagonist employed to treat chronic heart failure and high blood pressure . It is classified as a BSC class II drug since it has poor oral absorption and is difficult to absorb in the body .

Applications De Recherche Scientifique

  • Treatment of Chronic Heart Failure

    • Field : Cardiology
    • Application : Eplerenone is used in patients with chronic systolic heart failure and mild symptoms. It is a selective mineralocorticoid receptor antagonist (MRA) that reduces the risk of death from cardiovascular causes or hospitalization for heart failure .
    • Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
    • Results : The addition of Eplerenone to optimal background therapy significantly reduced the risk of death from cardiovascular causes or hospitalization for heart failure in patients with chronic systolic heart failure and mild symptoms .
  • Treatment of High Blood Pressure

    • Field : Cardiology
    • Application : Eplerenone is used to treat high blood pressure (hypertension). It works by blocking the action of aldosterone, a natural substance in the body that raises blood pressure .
    • Method : Eplerenone is administered orally, either alone or in combination with other medications .
    • Results : Eplerenone 50 to 200 mg/day lowers blood pressure in people with primary hypertension by 9.21 mmHg systolic and 4.18 mmHg diastolic compared to placebo .
  • Treatment of Diabetic Nephropathy

    • Field : Nephrology
    • Application : Eplerenone has been used in the treatment of diabetic nephropathy (DN), a complication of diabetes that can lead to chronic kidney disease .
    • Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
    • Results : Eplerenone treatment significantly reduced urinary albumin or protein excretion, systolic blood pressure, and levels of the renal fibrosis indicator laminin, without increasing the incidence of hyperkalemia and other adverse events .
  • Treatment of Glomerulonephritis

    • Field : Nephrology
    • Application : Eplerenone has been used in the treatment of glomerulonephritis, a type of kidney disease .
    • Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
    • Results : Administration of Eplerenone at a dose of 25 mg/day, on top of treatment with ACEi or ARBs, can further reduce proteinuria and systolic blood pressure in patients with chronic glomerulonephritis .
  • Treatment of Cardiovascular Disease

    • Field : Cardiology
    • Application : Eplerenone is used to lower the risk of death from heart failure after a heart attack. It is also used to help treat heart failure .
    • Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
    • Results : The early initiation of Eplerenone in patients with acute heart failure could safely be utilized. The reduction of the incidence of a composite of cardiovascular death or first re-hospitalization for cardiovascular diseases by Eplerenone is inconclusive because of inadequate power .
  • Treatment of Proteinuria

    • Field : Nephrology
    • Application : Eplerenone has been used in the treatment of proteinuria, a condition characterized by an excessive amount of protein in the urine .
    • Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
    • Results : Eplerenone treatment significantly reduced 24-h urine protein levels, microalbuminuria, and urinary albumin-creatinine ratio .
  • Formulation of Lipid-Based Solid Dispersions

    • Field : Pharmaceutical Sciences
    • Application : Eplerenone is used in the formulation of lipid-based solid dispersions. This approach is used to increase the solubility and dissolution rate of poorly water-soluble Eplerenone, which is classified as a BSC class II drug due to its poor oral absorption .
    • Method : The solid dispersions are formulated using a mix of hydrophilic lipid carriers. The phase solubility properties of these compositions, which include a range of different concentrations and ratios, are tested .
    • Results : The lipid-based solid dispersions characterized by FTIR, DSC, and XRD showed that the crystalline structure of Eplerenone was ameliorated. The commercial medicine was 85% dissolved after 2 h, while the formulated product dissolved at 99% in the same timeframe .
  • Treatment of Cardiovascular Disease

    • Field : Cardiology
    • Application : Eplerenone is used to lower the risk of death from heart failure after a heart attack. It is also used to help treat heart failure .
    • Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
    • Results : The early initiation of Eplerenone in patients with acute heart failure could safely be utilized. The reduction of the incidence of a composite of cardiovascular death or first re-hospitalization for cardiovascular diseases by Eplerenone is inconclusive because of inadequate power .
  • Treatment of Diabetic Nephropathy

    • Field : Nephrology
    • Application : Eplerenone has been used in the treatment of diabetic nephropathy (DN), a complication of diabetes that can lead to chronic kidney disease .
    • Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
    • Results : Eplerenone treatment significantly reduced urinary albumin or protein excretion, systolic blood pressure, and levels of the renal fibrosis indicator laminin, without increasing the incidence of hyperkalemia and other adverse events .
  • Treatment of Glomerulonephritis

    • Field : Nephrology
    • Application : Eplerenone has been used in the treatment of glomerulonephritis, a type of kidney disease .
    • Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
    • Results : Proteinuria decreased from 1768 to 1152 mg/24 h after 1 year of eplerenone treatment, while it remained stable in controls. Eplerenone showed significant impact on proteinuria in those with baseline proteinuria of >1000 mg/24 h .
  • Treatment of Cardiovascular Disease

    • Field : Cardiology
    • Application : Eplerenone is used to lower the risk of death from heart failure after a heart attack. It is also used to help treat heart failure .
    • Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
    • Results : The early initiation of Eplerenone in patients with acute heart failure could safely be utilized. The reduction of the incidence of a composite of cardiovascular death or first re-hospitalization for cardiovascular diseases by Eplerenone is inconclusive because of inadequate power .
  • Formulation of Lipid-Based Solid Dispersions

    • Field : Pharmaceutical Sciences
    • Application : Eplerenone is used in the formulation of lipid-based solid dispersions. This approach is used to increase the solubility and dissolution rate of poorly water-soluble Eplerenone, which is classified as a BSC class II drug due to its poor oral absorption .
    • Method : The solid dispersions are formulated using a mix of hydrophilic lipid carriers. The phase solubility properties of these compositions, which include a range of different concentrations and ratios, are tested .
    • Results : The lipid-based solid dispersions characterized by FTIR, DSC, and XRD showed that the crystalline structure of Eplerenone was ameliorated. The commercial medicine was 85% dissolved after 2 h, while the formulated product dissolved at 99% in the same timeframe .

Safety And Hazards

Eplerenone should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Eplerenone, a mineralocorticoid-receptor antagonist with minimal binding to the progesterone and androgen receptors, is now licensed for treatment of heart failure in Europe and heart failure and hypertension in the US . It has also been proposed as a treatment for a variety of cardiovascular conditions . Emerging evidence for new non-steroidal MRAs reveal promising preliminary results that, if confirmed in large randomized clinical trials, could favor a change in clinical practice .

Propriétés

IUPAC Name

methyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKPWJGBANNWMW-VWBFHTRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046094
Record name Eplerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eplerenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble, Very slightly soluble in water, with its solubility essentially pH dependent, 9.03e-03 g/L
Record name Eplerenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00700
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EPLERENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7522
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eplerenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Eplerenone binds to the mineralocorticoid receptor and thereby blocks the binding of aldosterone (component of the renin-angiotensin-aldosterone-system, or RAAS). Aldosterone synthesis, which occurs primarily in the adrenal gland, is modulated by multiple factors, including angiotensin II and non-RAAS mediators such as adrenocorticotropic hormone (ACTH) and potassium. Aldosterone binds to mineralocorticoid receptors in both epithelial (e.g., kidney) and nonepithelial (e.g., heart, blood vessels, and brain) tissues and increases blood pressure through induction of sodium reabsorption and possibly other mechanisms., Eplerenone has relative selectivity in binding to recombinant human mineralocorticoid receptors compared to its binding to recombinant human glucocorticoid, progesterone, and androgen receptors., Eplerenone has been shown to produce sustained increases in plasma renin and serum aldosterone, consistent with the inhibition of the negative regulatory feedback of aldosterone on renin secretion. The resulting increased plasma renin activity and aldosterone circulation levels do not overcome the effect of eplerenone on blood pressure., Eplerenone binds to the mineralocorticoid receptor and blocks the binding of aldosterone, a component of the renin-angiotensin-aldosterone-system (RAAS). Aldosterone synthesis, which occurs primarily in the adrenal gland, is modulated by multiple factors, including angiotensin II and non-RAAS mediators such as adrenocorticotropic hormone (ACTH) and potassium. Aldosterone binds to mineralocorticoid receptors in both epithelial (e.g., kidney) and nonepithelial (e.g., heart, blood vessels, brain) tissues and increases blood pressure through induction of sodium resorption and possibly other mechanisms.
Record name Eplerenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00700
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EPLERENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7522
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Eplerenone

Color/Form

White to off-white crystalline powder

CAS RN

107724-20-9
Record name (+)-Eplerenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107724-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eplerenone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107724209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eplerenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00700
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eplerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPLERENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6995V82D0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPLERENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7522
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eplerenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eplerenone
Reactant of Route 2
Eplerenone
Reactant of Route 3
Reactant of Route 3
Eplerenone
Reactant of Route 4
Eplerenone
Reactant of Route 5
Eplerenone
Reactant of Route 6
Eplerenone

Citations

For This Compound
28,700
Citations
NJ Brown - Circulation, 2003 - Am Heart Assoc
… aldosterone receptor antagonist, eplerenone, for the treatment of hypertension. This review provides an overview of the pharmacology, efficacy, and safety of eplerenone in the context …
Number of citations: 204 www.ahajournals.org
TSC Tam, MHY Wu, SC Masson… - Cochrane Database …, 2017 - cochranelibrary.com
… side effects with eplerenone is limited and of poor quality; it is difficult to tell the extent of possible harm with eplerenone versus placebo. This meta‐analysis shows that eplerenone 50 to …
Number of citations: 49 www.cochranelibrary.com
JA Delyani, R Rocha, CS Cook… - Cardiovascular drug …, 2001 - Wiley Online Library
… the test compounds (ie, eplerenone and spironolactone) to a … eplerenone; however, unlike spironolactone, eplerenone binds poorly to other steroid receptors, indicating that eplerenone …
Number of citations: 158 onlinelibrary.wiley.com
F Zannad, JJV McMurray, H Krum… - … England Journal of …, 2011 - Mass Medical Soc
… We evaluated the effects of eplerenone in patients with chronic … with eplerenone. A serum potassium level exceeding 5.5 mmol per liter occurred in 11.8% of patients in the eplerenone …
Number of citations: 562 www.nejm.org
MH Weinberger, B Roniker, SL Krause… - American journal of …, 2002 - academic.oup.com
… trial assessed the efficacy, safety, and tolerability of eplerenone in eligible patients randomized to eplerenone 50, 100, or 400 mg once daily; eplerenone 25, 50, or 200 mg twice daily; …
Number of citations: 483 academic.oup.com
X Rabasseda, J Silvestre, J Castaner - Drugs of the Future, 1999 - access.portico.org
… as described in Scheme 3, giving eplerenone (1, 2). Scheme … was worked up to afford eplerenone as described in Scheme … ), which was finally converted to eplerenone by the synthetic …
Number of citations: 33 access.portico.org
CI Coleman, JC Song, CM White - Formulary, 2002 - search.proquest.com
… eplerenone has a lower binding affinity for androgenic and progestogenic receptors than spironolactone does, imestigatos hope eplerenone will … commonly when eplerenone was gven …
Number of citations: 15 search.proquest.com
B Pitt, W Remme, F Zannad, J Neaton… - … England Journal of …, 2003 - Mass Medical Soc
Background Aldosterone blockade reduces mortality and morbidity among patients with severe heart failure. We conducted a double-blind, placebo-controlled study evaluating the …
Number of citations: 072 www.nejm.org
AJ Zillich, BL Carter - Annals of Pharmacotherapy, 2002 - journals.sagepub.com
… In humans, eplerenone appears to be effective for the treatment of hypertension. An … effect of eplerenone for heart failure. To date, the incidence of adverse effects with eplerenone has …
Number of citations: 46 journals.sagepub.com
B Pitt, N Reichek, R Willenbrock, F Zannad… - Circulation, 2003 - Am Heart Assoc
… blocker eplerenone, enalapril, and their combination in patients with hypertension. … hypertension who received eplerenone 200 mg daily, enalapril 40 mg daily, or eplerenone 200 mg …
Number of citations: 889 www.ahajournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.